Windorphen

Übersicht

Beschreibung

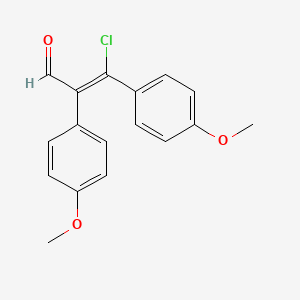

Windorphen, also known as Wnt inhibitor dorsalizing, Histone Acetyltransferase Inhibitor XII, (E) & (Z)-3-Chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde, WD, HAT Inhibitor XII, Wnt Pathway Inhibitor XXII . It is a selective Wnt/β-catenin signaling inhibitor acting through selective inhibition of p300, a histone acetyltransferase (HAT) that also acts as a critical coactivator of β-catenin, a transcription factor that mediates the Wnt signaling pathway involved in embryogenesis and cancer cell survival .

Molecular Structure Analysis

Windorphen has a molecular formula of C17H15ClO3 and a molecular weight of 302.75 . The IUPAC name for Windorphen is (E)-3-chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde .Chemical Reactions Analysis

Windorphen is known to inhibit Wnt3a-inducible TOPFLASH-luciferase activity in a dose-dependent manner . It also causes widespread apoptosis in human colon adenocarcinoma SW480 cells with defective APC gene that constitutively activates Wnt signaling .Physical And Chemical Properties Analysis

Windorphen is a solid substance . It is insoluble in EtOH and H2O, but it is soluble in DMSO at a concentration of ≥11.45 mg/mL .Wissenschaftliche Forschungsanwendungen

Cancer Research: Inhibitor of Histone Acetyltransferase (HAT)

Windorphen has been identified as a p300-selective histone acetyltransferase (HAT) inhibitor . It exhibits an inhibitory concentration (IC50) of 4.2 µM, disrupting the association of β-catenin with p300, which is crucial in regulating gene expression through chromatin remodeling . This property makes it a valuable compound for cancer research, particularly in understanding and potentially disrupting the pathways involved in oncogenesis.

Wnt/β-Catenin Pathway Modulation

The compound selectively modulates the Wnt/β-Catenin signaling pathway, which plays a significant role in embryonic development and cancer . By selectively inhibiting Wnt signaling in ventral and lateral regions of zebrafish embryos, Windorphen provides a tool for dissecting the role of Wnt signaling in development and disease .

Breast Cancer Studies: ERα Inhibition

Windorphen has shown potential in breast cancer studies through ERα inhibition. Molecular docking and MD simulation studies suggest that Windorphen has cytotoxic activity potency against breast cancer, which could be developed as an anticancer agent candidate .

Chemical Synthesis: Hybrid Compound Formation

Windorphen can be used to synthesize hybrid compounds, such as chalcone-salicylate, which have been studied for their anticancer properties . The ability to create such hybrids opens up new avenues for drug discovery and development.

Apoptosis Induction in Cancer Cells

Research indicates that Windorphen induces apoptosis in Wnt signaling-dependent cancer cultures without affecting the viability of Wnt-independent cells . This selective apoptosis induction is crucial for developing targeted cancer therapies that minimize damage to healthy cells.

Embryonic Development Studies

Windorphen’s impact on the Wnt signaling pathway also makes it a valuable compound for studying embryonic development. Its ability to cause dorsalization in zebrafish embryos by selectively abrogating Wnt signaling provides insights into the molecular mechanisms governing embryogenesis .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(Z)-3-chloro-2,3-bis(4-methoxyphenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO3/c1-20-14-7-3-12(4-8-14)16(11-19)17(18)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3/b17-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRALGZMXHFBPG-WUKNDPDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C(=C(\C2=CC=C(C=C2)OC)/Cl)/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-Chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid](/img/structure/B1300732.png)

![2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide](/img/structure/B1300741.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide](/img/structure/B1300751.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300752.png)

![[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid](/img/structure/B1300761.png)

![[4-Ethyl-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1300762.png)

![5,7-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1300764.png)